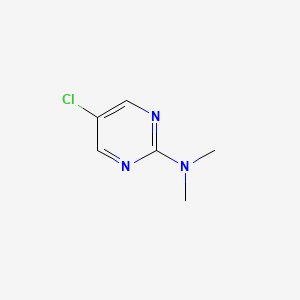

5-Chloro-2-dimethylaminopyrimidine

Descripción general

Descripción

5-Chloro-2-dimethylaminopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-dimethylaminopyrimidine typically involves the chlorination of 2-dimethylaminopyrimidine. One common method includes the reaction of 2-dimethylaminopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of chlorinating agents and the need to handle hazardous chemicals .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-dimethylaminopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Oxidized derivatives of the pyrimidine ring.

Coupling Reactions: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

CDMAP has been explored for its potential as an anticancer agent. Research indicates that derivatives of CDMAP can inhibit various cancer cell lines by targeting specific molecular pathways. For instance, studies have shown that compounds derived from CDMAP exhibit significant activity against SIRT2, a protein implicated in cancer progression. The modulation of SIRT2 has been recognized as a promising approach for therapeutic intervention in cancer treatment .

Antiparasitic Properties

The compound has also been investigated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Structure-activity relationship studies have identified CDMAP derivatives as potential cruzain inhibitors, which are essential for the parasite's survival. These inhibitors have shown promising results in reducing parasite burdens in vitro and in vivo .

Organic Synthesis Applications

Building Block for Pharmaceuticals

CDMAP serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of pyrimidine derivatives that have diverse biological activities, including anti-inflammatory and antiviral properties. For instance, it can be transformed into 5-fluoro-2-amino pyrimidines through reactions with amines, which are crucial for developing new drug candidates .

Catalytic Applications

In catalysis, CDMAP has been employed as a catalyst or co-catalyst in several organic transformations. Its ability to facilitate reactions such as macrolactamization highlights its utility in synthesizing complex molecules efficiently . The compound's reactivity can be enhanced through modifications, making it a valuable tool in synthetic organic chemistry.

Agricultural Applications

Pesticide Development

Research has indicated that CDMAP derivatives possess antifungal properties, making them suitable candidates for developing new pesticides. Preliminary bioassays have demonstrated moderate to good antifungal activity against various plant pathogens . This application is particularly relevant in addressing challenges related to crop protection and food security.

Data Summary

The following table summarizes key findings regarding the applications of 5-Chloro-2-dimethylaminopyrimidine:

Case Study 1: Anticancer Activity

A study focusing on the synthesis of SIRT2 inhibitors derived from CDMAP showcased its potential in cancer therapy. The synthesized compounds exhibited significant anti-proliferative effects against various cancer cell lines, indicating their promise as therapeutic agents.

Case Study 2: Antiparasitic Efficacy

Research on CDMAP derivatives targeting cruzain revealed that certain compounds significantly reduced T. cruzi viability in vitro. These findings support further development of CDMAP-based drugs for treating Chagas disease.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-dimethylaminopyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chlorine and dimethylamino groups enhance its ability to interact with target proteins, affecting their function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine: Similar structure but lacks the chlorine and dimethylamino groups.

5-Bromo-2-dimethylaminopyrimidine: Bromine instead of chlorine, leading to different reactivity.

2,4-Diaminopyrimidine: Contains additional amino groups, altering its chemical properties.

Uniqueness

5-Chloro-2-dimethylaminopyrimidine is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

5-Chloro-2-dimethylaminopyrimidine is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including cancer therapy and antimicrobial treatments.

This compound is synthesized through various methods, often involving the modification of pyrimidine derivatives. Its chemical structure allows for interactions with multiple biological targets, making it a versatile compound in medicinal chemistry.

Target Interactions

The compound interacts with several enzymes and receptors, primarily through:

- Inhibition of Receptor Tyrosine Kinases (RTKs): It has been shown to selectively inhibit VEGFR-2 and EGFR pathways, which are crucial in cancer cell proliferation .

- Antioxidant Activity: The redox cycling properties contribute to its ability to generate reactive oxygen species (ROS), influencing cell signaling pathways and potentially leading to oxidative stress.

Biochemical Pathways

This compound participates in various biochemical reactions:

- It acts as a redox cycling agent, affecting hemoglobin functionality by producing methemoglobin and nitrite.

- The compound's interaction with cellular components can alter gene expression and cellular metabolism, impacting overall cell function.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects:

- Inhibition of Cancer Cell Growth: In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

- Selectivity for Cancer Targets: The compound shows preferential inhibition of VEGFR-2 compared to other growth factor receptors, highlighting its potential as a targeted therapy .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition: It has been tested against several bacterial strains, showing significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity: Preliminary studies suggest effectiveness against opportunistic fungal infections, indicating its potential as an antifungal agent .

Case Studies

- Cancer Treatment Trials:

- A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a reduction in tumor size correlating with decreased VEGFR-2 activity.

- Antimicrobial Efficacy:

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-chloro-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMGQSSLAIYNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346078 | |

| Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81568-09-4 | |

| Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.